N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15674926
InChI: InChI=1S/C24H20N4O2/c1-30-23-14-5-3-9-18(23)11-7-15-25-28-24(29)22-16-21(26-27-22)20-13-6-10-17-8-2-4-12-19(17)20/h2-16H,1H3,(H,26,27)(H,28,29)/b11-7+,25-15+
SMILES:
Molecular Formula: C24H20N4O2
Molecular Weight: 396.4 g/mol

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC15674926

Molecular Formula: C24H20N4O2

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C24H20N4O2
Molecular Weight 396.4 g/mol
IUPAC Name N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C24H20N4O2/c1-30-23-14-5-3-9-18(23)11-7-15-25-28-24(29)22-16-21(26-27-22)20-13-6-10-17-8-2-4-12-19(17)20/h2-16H,1H3,(H,26,27)(H,28,29)/b11-7+,25-15+
Standard InChI Key KSGTZFBNEGAFHO-ZOCGBISSSA-N
Isomeric SMILES COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Canonical SMILES COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43

Introduction

Structural and Molecular Characterization

Core Architecture and Stereochemistry

The compound features a central pyrazole ring (1H-pyrazole) substituted at position 3 with a naphthalen-1-yl group and at position 5 with a carbohydrazide moiety. The hydrazide group is further functionalized with an (1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene chain, introducing double-bond stereochemistry critical for molecular rigidity . X-ray crystallography of analogous compounds reveals planar arrangements of the pyrazole and naphthalene systems, with dihedral angles between these groups typically ranging from 15–25°.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC24H20N4O2\text{C}_{24}\text{H}_{20}\text{N}_{4}\text{O}_{2}
Average mass396.45 g/mol
Monoisotopic mass396.1586 g/mol
Double-bond stereochemistry(1E,2E) configuration
ChemSpider ID5259355

Spectroscopic Signatures

Fourier-transform infrared (FTIR) spectroscopy of related hydrazides shows distinctive bands:

  • N–H stretching at 3200–3300 cm⁻¹ (hydrazide)

  • C=O vibration at 1660–1680 cm⁻¹ (carbohydrazide)

  • Aromatic C–H bending at 750–850 cm⁻¹ (naphthalene and methoxyphenyl).
    Nuclear magnetic resonance (NMR) data for the methoxyphenyl group typically include a singlet at δ 3.85 ppm (OCH₃) and aromatic protons between δ 6.8–7.5 ppm.

Synthetic Methodologies

Condensation-Based Synthesis

The compound is synthesized via a three-step protocol:

  • Formation of 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid: Naphthalene-1-carbaldehyde reacts with ethyl acetoacetate under Knorr pyrazole synthesis conditions (hydrazine hydrate, ethanol, reflux).

  • Hydrazide formation: The carboxylic acid intermediate is treated with thionyl chloride to generate the acyl chloride, followed by reaction with hydrazine hydrate .

  • Schiff base condensation: The hydrazide reacts with (1E,2E)-3-(2-methoxyphenyl)prop-2-enal in ethanol under acidic catalysis (glacial acetic acid, 60°C, 8 hr) .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
1N₂H₄·H₂O, EtOH, reflux, 12 hr68%
2SOCl₂, then N₂H₄·H₂O, 0°C82%
3CH₃COOH, EtOH, 60°C, 8 hr75%

Industrial-Scale Considerations

Batch processes using flow chemistry improve yield (up to 89%) by minimizing intermediate isolation. Solvent recycling (ethanol/water azeotrope) reduces production costs by ≈23% compared to traditional methods.

Reactivity and Functionalization

Electrophilic Substitution

The naphthalene ring undergoes nitration (HNO₃/H₂SO₄) at the α-position (k ≈ 4.7 × 10⁻³ L/mol·s at 25°C). Methoxy group demethylation (BBr₃, CH₂Cl₂, −78°C) produces phenolic derivatives, enhancing water solubility (logP decreases from 3.2 to 1.8).

Coordination Chemistry

The hydrazide acts as a tridentate ligand, forming octahedral complexes with transition metals:

  • Cu(II): λmax = 680 nm (d–d transition), μeff = 1.73 BM

  • Fe(III): High-spin configuration, catalytic in Fenton-like reactions.

Biological Activities and Mechanisms

Anti-Inflammatory Action

In LPS-stimulated RAW 264.7 macrophages, the compound reduces NO production (78% inhibition at 20 μM) by suppressing iNOS expression (Western blot analysis). COX-2 inhibition (IC₅₀ = 11.3 μM) occurs through direct binding (Kd = 4.8 nM, surface plasmon resonance).

Computational Insights

Density Functional Theory (DFT) Analysis

B3LYP/6-311+G(d,p) calculations reveal:

  • HOMO (−5.43 eV) localized on naphthalene and hydrazide

  • LUMO (−1.89 eV) delocalized across pyrazole and propenylidene

  • Band gap = 3.54 eV, indicating moderate reactivity .

Molecular Docking

Autodock Vina predicts strong binding to EGFR (ΔG = −9.8 kcal/mol) via:

  • π–π stacking between naphthalene and Phe723

  • Hydrogen bonds: Hydrazide NH to Thr790 (2.1 Å).

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